ME1111
Overview
Description
ME1111 is a novel antifungal agent developed for the topical treatment of onychomycosis, a fungal infection of the nails. This compound is particularly effective against dermatophytes, such as Trichophyton rubrum and Trichophyton mentagrophytes, which are the primary causative agents of onychomycosis . This compound is known for its excellent ability to penetrate human nails, making it a promising candidate for treating fungal nail infections .
Preparation Methods
The synthesis of ME1111 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including the use of protecting groups, coupling reactions, and purification methods . Industrial production methods for this compound are also proprietary, but they likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
ME1111 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced species.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ME1111 has several scientific research applications, including:
Mechanism of Action
ME1111 exerts its antifungal effects by inhibiting the enzyme succinate dehydrogenase (complex II) in dermatophyte species . This enzyme is a critical component of the mitochondrial respiratory chain, and its inhibition disrupts the production of adenosine triphosphate (ATP), leading to fungal cell death . The molecular targets of this compound include the subunits of succinate dehydrogenase, specifically SdhB, SdhC, and SdhD . The compound’s selective inhibition of this enzyme in dermatophytes, combined with its minimal effects on human cells, makes it a promising antifungal agent .
Comparison with Similar Compounds
ME1111 is unique compared to other antifungal agents due to its selective inhibition of succinate dehydrogenase and its excellent nail penetration properties . Similar compounds include:
Ciclopirox: Another topical antifungal agent, but with lower nail penetration ability.
Amorolfine: A topical antifungal with a different mechanism of action and lower efficacy in nail penetration.
Terbinafine: An oral antifungal agent with systemic effects and potential liver toxicity.
Itraconazole: Another oral antifungal with systemic effects and potential drug-drug interactions.
This compound’s unique properties, including its selective inhibition of succinate dehydrogenase and superior nail penetration, make it a valuable addition to the arsenal of antifungal treatments .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-11(12(15)6-8)14-10(3)7-9(2)13-14/h4-7,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXHPRBERPTLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391758-52-3 | |
Record name | ME-1111 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391758523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ME-1111 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900TM677FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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